Cas no 1020977-13-2 (2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide)
![2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1020977-13-2x500.png)
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
- 2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
- Acetamide, 2-[[5-[2-(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)ethyl]-1,3,4-oxadiazol-2-yl]thio]-
- VU0633665-1
- 1020977-13-2
- F5076-0010
- 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- AKOS024495389
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- インチ: 1S/C10H11N5O4S/c11-6(16)5-20-10-14-13-8(19-10)2-4-15-3-1-7(17)12-9(15)18/h1,3H,2,4-5H2,(H2,11,16)(H,12,17,18)
- InChIKey: XCGVPQKBKGOGKU-UHFFFAOYSA-N
- ほほえんだ: C(N)(=O)CSC1=NN=C(CCN2C(=O)NC(=O)C=C2)O1
計算された属性
- せいみつぶんしりょう: 297.05317502g/mol
- どういたいしつりょう: 297.05317502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.2
- トポロジー分子極性表面積: 157Ų
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5076-0010-3mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-40mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-2μmol |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-15mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-50mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-20mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-25mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-5μmol |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-4mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5076-0010-2mg |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide |
1020977-13-2 | 2mg |
$59.0 | 2023-09-10 |
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamideに関する追加情報
Introduction to 2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide (CAS No. 1020977-13-2)
Compound CAS No. 1020977-13-2, specifically identified as 2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide, represents a significant advancement in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular framework of this compound incorporates a sophisticated blend of heterocyclic moieties and functional groups, which contribute to its distinctive chemical properties and biological activities.
The core structure of 2-({5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is characterized by the presence of a 1,3,4-oxadiazole ring system linked to an acetamide moiety. This configuration is further embellished by a sulfanyl group connected to a substituted ethyl chain that extends from the pyrimidine ring. Such structural motifs are well-documented in the literature for their role in modulating biological pathways and interacting with target proteins.
In recent years, there has been a surge in research focused on developing novel compounds with enhanced pharmacological profiles. The oxadiazole scaffold is particularly noteworthy for its versatility in drug design. It serves as a privileged structure that can be integrated into various pharmacophores to achieve desirable biological effects. The incorporation of the 1,3,4-oxadiazol ring into 2-(5-[2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-y l)ethyl]-1 ,3 ,4 -oxadiazol - 2 - yl)sulfanyl)acetamide imparts specific electronic and steric properties that are critical for its interaction with biological targets.
The acetamide functional group in this compound not only contributes to its solubility and metabolic stability but also serves as a key pharmacophoric element for further derivatization. Acetamides are widely recognized for their ability to enhance drug bioavailability and reduce toxicity. Moreover, the sulfanyl group provides an additional site for chemical modification, allowing for the creation of analogs with tailored biological activities.
Recent studies have highlighted the potential of heterocyclic compounds like 2-(5-[2-(2 , 4 -dioxo - 1 , 2 , 3 , 4 -tetrahydropyrimidin - 1 - y l ) ethyl ] - 1 , 3 , 4 - ox adiazol - 2 - yl ) sulfanyl ) acet amide in addressing various therapeutic challenges. For instance, research has demonstrated their efficacy in inhibiting key enzymes involved in inflammatory pathways. The oxadiazole moiety has been shown to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central players in the inflammatory response.
The pyrimidine ring present in this compound is another critical pharmacophoric element that has been extensively studied for its role in drug development. Pyrimidine derivatives are known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer effects. The specific substitution pattern on the pyrimidine ring in CAS No. 1020977-13-2 is designed to optimize interactions with biological targets while minimizing off-target effects.
In addition to its potential therapeutic applications, this compound has also attracted interest from the perspective of synthetic chemistry. The synthesis of complex heterocyclic molecules like CAS No. 1020977-13-2 presents significant challenges due to the intricate interplay of functional groups and stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision and yield.
The development of efficient synthetic routes for this compound has been a focus of recent research efforts. One particularly promising approach involves multi-step organic transformations that leverage transition metal catalysis to facilitate key bond-forming steps. These synthetic strategies not only provide access to the desired molecule but also offer opportunities for exploring structural analogs through systematic variation of substituents.
The pharmacokinetic properties of CAS No. 1020977-13-2, including its absorption, distribution, metabolism, excretion (ADME), have been carefully evaluated through preclinical studies. These studies have provided valuable insights into how the compound behaves within living systems and have informed efforts to optimize its pharmacological profile. For instance,the metabolic stability of the compound has been found to be influenced by the presence of both the acetamide and sulfanyl groups,which can undergo various enzymatic transformations.
The potential applications of this compound extend beyond traditional therapeutic areas. Researchers are exploring its use in diagnostic imaging techniques,where its unique structural features could enhance contrast agent properties or enable targeted molecular imaging。 Additionally,the ability to modify different parts of its molecular framework makes it a versatile platform for developing probes that can interact specifically with biomolecules involved in disease processes.
In conclusion,CAS No .1020977 -13 - 2, identified as two -(5-[two -(two , four-dioxo-one , two-three-four-tetrahydropyrimidin-one-yll ethyl ] one-three-four-o x adia zol-two-yll)sulfanylamide], represents an exciting advancement in pharmaceutical chemistry with significant potential for therapeutic applications . Its unique structural features ,combined with promising preclinical data ,make it a compelling candidate for further investigation . As research continues ,it is anticipated that additional insights into its mechanisms of action and novel derivatives will emerge ,further solidifying its importance as a valuable tool in drug discovery efforts . p >
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